3-(Piperazin-1-yl)aniline
Overview
Description
“3-(Piperazin-1-yl)aniline” is a chemical compound with the CAS Number: 125422-03-9 . Its molecular weight is 177.25 and its molecular formula is C10H15N3 . It is also known as 3- (1-piperazinyl)phenylamine .
Synthesis Analysis
The synthesis of “3-(Piperazin-1-yl)aniline” derivatives has been reported in several studies . For instance, one study described the synthesis of novel 3- (Piperazin-1-yl)-1,2-benzothiazole derivatives through a multi-step procedure . Another study reported the synthesis of 1-arylmethyl-4- [ (trifluoromethyl)-pyridin-2-yl] piperazine compounds .Molecular Structure Analysis
The InChI code for “3-(Piperazin-1-yl)aniline” is 1S/C10H15N3/c11-9-2-1-3-10 (8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7,11H2 .Chemical Reactions Analysis
While specific chemical reactions involving “3-(Piperazin-1-yl)aniline” are not detailed in the search results, it’s worth noting that piperazine derivatives have been synthesized through metal-catalyzed reactions .Physical And Chemical Properties Analysis
“3-(Piperazin-1-yl)aniline” is a solid at room temperature .Scientific Research Applications
Hypoxic-Cytotoxic Agents
3-(Piperazin-1-yl)aniline derivatives have been explored for their potential as hypoxic-cytotoxic agents. For instance, new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with piperazine and aniline derivatives have shown promising results. Aniline derivatives, in particular, exhibited higher potency and selectivity, indicating the potential of 3-(Piperazin-1-yl)aniline structures in developing hypoxic-cytotoxic agents (Ortega et al., 2000).
Synthesis of Piperazine Derivatives
The synthesis of piperazine derivatives involving 3-(Piperazin-1-yl)aniline has been documented, highlighting the compound's role in producing biologically significant molecules. For example, an efficient one-pot process was developed for synthesizing tertiary aniline derivatives containing the piperazine motif, demonstrating the versatility of 3-(Piperazin-1-yl)aniline in organic synthesis (Min et al., 2018).
Electrochemical Studies
3-(Piperazin-1-yl)aniline has been studied in the context of electrochemical reactions. For instance, research on the electrochemical copolymerization of piperazine and aniline showed that the homopolymerization of piperazine cannot be achieved under electrochemical conditions, but the copolymerization with aniline is possible. This highlights the chemical reactivity and potential applications of 3-(Piperazin-1-yl)aniline in creating new materials with specific electrochemical properties (Dkhili et al., 2018).
Synthesis of Semiconducting Materials
The compound has been used in the synthesis of semiconducting materials. Piperazine–aniline copolymers synthesized using 3-(Piperazin-1-yl)aniline have shown significant conductivity, falling within the semiconductor range. This indicates the potential of this compound in the development of new semiconducting materials (Ramachandran et al., 2006).
Antimicrobial and Antifungal Agents
Derivatives of 3-(Piperazin-1-yl)aniline have been explored as potential antimicrobial and antifungal agents. For example, synthesized piperazine derivatives have demonstrated significant antimicrobial properties against various bacterial strains and antifungal activity against common fungi (Suryavanshi & Rathore, 2017).
Safety And Hazards
Future Directions
While specific future directions for “3-(Piperazin-1-yl)aniline” are not detailed in the search results, it’s worth noting that piperazine derivatives have been studied for their potential as insecticides and antidepressants . This suggests that “3-(Piperazin-1-yl)aniline” and its derivatives could be further explored for their potential applications in various fields.
properties
IUPAC Name |
3-piperazin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVRISGEQIGXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406242 | |
Record name | 3-piperazin-1-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-1-yl)aniline | |
CAS RN |
125422-03-9 | |
Record name | 3-piperazin-1-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 125422-03-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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